molecular formula C20H18FIN2O4 B297294 5-(4-Ethoxy-3-iodo-5-methoxybenzylidene)-3-(4-fluorobenzyl)imidazolidine-2,4-dione

5-(4-Ethoxy-3-iodo-5-methoxybenzylidene)-3-(4-fluorobenzyl)imidazolidine-2,4-dione

Cat. No.: B297294
M. Wt: 496.3 g/mol
InChI Key: BCSWAMXPSSVQED-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Ethoxy-3-iodo-5-methoxybenzylidene)-3-(4-fluorobenzyl)imidazolidine-2,4-dione is a chemical compound that has been extensively studied for its potential application in scientific research. This compound is also known as EF5, and it has been found to be useful in the field of cancer research due to its ability to detect hypoxia in tumor cells.

Mechanism of Action

EF5 works by binding to proteins in hypoxic cells, which allows it to be detected using imaging techniques such as positron emission tomography (PET) and magnetic resonance imaging (MRI). This binding is dependent on the presence of low oxygen levels in the cells, which makes EF5 a useful marker for hypoxia.
Biochemical and Physiological Effects:
EF5 has been found to have minimal toxicity in animal studies, and it is rapidly cleared from the body. This makes it a safe and effective marker for hypoxia in cancer research. Additionally, EF5 has been found to have no significant effects on cellular metabolism or other physiological processes.

Advantages and Limitations for Lab Experiments

The advantages of using EF5 in lab experiments include its specificity for hypoxic cells, its low toxicity, and its ability to be detected using non-invasive imaging techniques. However, one limitation of EF5 is that it requires specialized imaging equipment and expertise to be detected, which can be a barrier to its widespread use.

Future Directions

There are several potential future directions for research involving EF5. One area of interest is the development of new imaging techniques that can detect EF5 more accurately and efficiently. Additionally, there is ongoing research into the use of EF5 as a therapeutic agent, either by targeting hypoxic cells directly or by using it as a delivery vehicle for other drugs. Finally, there is interest in exploring the use of EF5 in other areas of research beyond cancer, such as cardiovascular disease and neurodegenerative disorders.

Synthesis Methods

The synthesis of EF5 involves several steps, including the reaction of 4-ethoxy-3-iodo-5-methoxybenzaldehyde with 4-fluorobenzylamine to form an imine intermediate. This intermediate is then reacted with 2,4-thiazolidinedione to produce EF5.

Scientific Research Applications

EF5 has been extensively studied for its potential application in cancer research. This compound has been found to be useful in detecting hypoxia in tumor cells, which is a condition where the oxygen supply to the cells is limited. Hypoxia is a common feature of solid tumors, and it is associated with resistance to radiation therapy and chemotherapy.

Properties

Molecular Formula

C20H18FIN2O4

Molecular Weight

496.3 g/mol

IUPAC Name

(5Z)-5-[(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4-dione

InChI

InChI=1S/C20H18FIN2O4/c1-3-28-18-15(22)8-13(10-17(18)27-2)9-16-19(25)24(20(26)23-16)11-12-4-6-14(21)7-5-12/h4-10H,3,11H2,1-2H3,(H,23,26)/b16-9-

InChI Key

BCSWAMXPSSVQED-SXGWCWSVSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1I)/C=C\2/C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)OC

SMILES

CCOC1=C(C=C(C=C1I)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)OC

Canonical SMILES

CCOC1=C(C=C(C=C1I)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)OC

Origin of Product

United States

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